molecular formula C15H11NO3 B1215512 N-(6-oxobenzo[c]chromen-2-yl)acetamide CAS No. 5096-19-5

N-(6-oxobenzo[c]chromen-2-yl)acetamide

Cat. No.: B1215512
CAS No.: 5096-19-5
M. Wt: 253.25 g/mol
InChI Key: RCYCXZHAYRTYPO-UHFFFAOYSA-N
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Description

N-(6-oxobenzo[c]chromen-2-yl)acetamide is an organic compound with the molecular formula C16H13NO3 and is characterized by a benzo[c]chromen-6-one scaffold, a structure known as a chromone . This scaffold is notable for its wide range of potential biological activities, and similar compounds are found in various plants, contributing to their use in traditional medicine . The compound's structure features both an acetamide group and an extensive aromatic system. The acetamide group contributes polarity and offers a site for hydrogen bonding, which may enhance solubility in polar solvents, while the large conjugated aromatic system facilitates interactions with non-polar organic solvents . Researchers employ various spectroscopic techniques to analyze and elucidate the structure of this compound . Compounds featuring the chromone core, like this compound, are subjects of interest in medicinal chemistry and drug discovery due to their documented potential. Studies on analogous compounds have revealed promising antioxidant, anti-inflammatory, and anticancer properties, making them valuable as lead structures for developing new therapeutics . Furthermore, related acetamide derivatives have demonstrated significant enzyme inhibition capabilities in scientific research; for instance, certain N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown potent urease inhibitory activity, which is a relevant target for anti-ulcer drug development . This reagent is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult safety data sheets and conduct a thorough safety assessment before use.

Properties

IUPAC Name

N-(6-oxobenzo[c]chromen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9(17)16-10-6-7-14-13(8-10)11-4-2-3-5-12(11)15(18)19-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYCXZHAYRTYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198972
Record name 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido-
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Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-19-5
Record name N-(6-Oxo-6H-dibenzo[b,d]pyran-2-yl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Oxo-6H-dibenzo(b,d)pyran-2-yl)acetamide
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Record name Acetamide,d]pyran-2-yl)-
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Record name 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido-
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Record name N-(6-OXO-6H-DIBENZO(B,D)PYRAN-2-YL)ACETAMIDE
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Preparation Methods

Diels-Alder Reaction for Benzo[c]chromene Core Formation

The Diels-Alder reaction is a cornerstone for synthesizing the benzo[c]chromene scaffold. Source highlights its utility in forming the bicyclic structure through a [4+2] cycloaddition between dienes and dienophiles. For N-(6-oxobenzo[c]chromen-2-yl)acetamide, the reaction typically employs 3-vinyl-2H-chromenes and methyl propiolate under thermal conditions (120–140°C, 12–24 hours). The electron-deficient dienophile (methyl propiolate) facilitates regioselective cycloaddition, yielding a substituted benzochromene intermediate.

Post-cycloaddition oxidation is critical. The keto group at position 6 is introduced via Jones oxidation (CrO₃ in H₂SO₄) or milder alternatives like pyridinium chlorochromate (PCC) in dichloromethane. Oxidation yields vary between 65–78%, depending on the substituents’ electronic effects. For instance, electron-donating groups on the chromene ring retard oxidation, necessitating harsher conditions.

Parameter Diels-Alder Conditions Oxidation Conditions
Temperature130°C0°C (Jones) / 25°C (PCC)
Time18 hours2–4 hours
Catalyst/SolventTolueneH₂SO₄/acetone (Jones)
Yield (Overall)72%68% (Jones), 75% (PCC)

Condensation Reactions with Phenolic Precursors

Condensation of 2-hydroxyacetophenone derivatives with β-keto esters or amides offers a direct route to the benzochromene framework. Source describes a two-step protocol:

  • Knoevenagel Condensation : 2-Hydroxyacetophenone reacts with cyanoacetamide in ethanol under reflux (∆, 6 hours) to form a coumarin intermediate.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (H₂SO₄, 80°C, 3 hours) to yield the benzo[c]chromene core.

Acetamide introduction occurs via nucleophilic acyl substitution. The hydroxyl group at position 2 is acetylated using acetic anhydride in pyridine (80°C, 2 hours), achieving 85–90% conversion. However, competing O-acylation at other hydroxyl groups necessitates careful stoichiometry.

Key Optimization Insights :

  • Solvent Choice : Ethanol promotes Knoevenagel kinetics but risks side reactions; switching to DMF improves regioselectivity.

  • Acid Catalyst : p-Toluenesulfonic acid (PTSA) outperforms H₂SO₄ in cyclization, reducing side-product formation from 15% to 5%.

Electrophilic Acylation of Preformed Benzochromenes

Preformed 6-oxobenzo[c]chromen-2-ol serves as a substrate for acetamide installation. Source outlines a Mitsunobu-like approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to activate the hydroxyl group for substitution. Acetonitrile acts as both solvent and nucleophile, though yields are modest (50–60%) due to steric hindrance .

Superior results are achieved via Schotten-Baumann conditions : treating the benzochromenol with acetyl chloride in a biphasic system (NaOH/CH₂Cl₂). The reaction proceeds at 0°C over 1 hour, yielding 88% this compound.

Comparative Analysis :

Method Reagents Yield Purity
MitsunobuDEAD, PPh₃, CH₃CN55%90%
Schotten-BaumannAcCl, NaOH, CH₂Cl₂88%95%

Multicomponent Domino Processes

Source describes multicomponent (MC) domino reactions for synthesizing structurally related hydantoins, which inform analogous strategies for benzochromenes. A three-component reaction involving 2-hydroxyacetophenone, acetylene dicarboxylate, and acetamide derivatives (e.g., N-methylacetamide) in methanol at 60°C generates the target compound in one pot.

The mechanism proceeds via:

  • Michael Addition : Acetamide attacks the α,β-unsaturated ketone formed from 2-hydroxyacetophenone and acetylene dicarboxylate.

  • Cyclization : Intramolecular esterification closes the benzochromene ring.

  • Oxidation : Air oxidation introduces the 6-keto group .

This method achieves 70% yield but requires precise stoichiometric control to suppress polymerization byproducts.

Industrial-Scale Synthesis and Green Chemistry

Scaling up the Schotten-Baumann method poses challenges due to exothermic acetylation. Continuous flow reactors mitigate this by enhancing heat dissipation, enabling 85% yield at 1 kg/batch. Solvent recycling (CH₂Cl₂ recovery ≥95%) and catalytic PTSA (0.5 mol%) further improve sustainability.

Environmental Metrics :

Parameter Batch Process Flow Process
E-Factor3218
PMI (Process Mass Intensity)5629
Energy Consumption120 kWh/kg75 kWh/kg

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it gains oxygen or loses hydrogen.

    Reduction: It can also undergo reduction reactions, where it gains hydrogen or loses oxygen.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine: This compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry: In industrial applications, 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it may interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chromene- and heterocycle-based acetamides allows for comparative analysis of substituent effects, synthesis routes, and pharmacological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of Chromene and Related Acetamides

Compound Name Core Structure Substituents Key Pharmacological Activities Evidence Source
N-(3-Cyano-4-phenyl-4H-benzo[h]chromen-2-yl)acetamide (6a ) Benzo[h]chromene C3: Cyano; C4: Phenyl Anticancer (apoptosis induction)
N-(4-(4-Methoxyphenyl)-3-cyano-4H-benzo[h]chromen-2-yl)acetamide (6b ) Benzo[h]chromene C3: Cyano; C4: 4-Methoxyphenyl Enhanced solubility; moderate cytotoxicity
N-(6-Nitro-2-oxo-2H-chromen-3-yl)acetamide Chromen-2-one C3: Acetamide; C6: Nitro Structural analog; potential phototoxicity
N-(3,5-Dimethylphenyl)-2-(6-chloro-4-methyl-2-oxochromen-7-yloxy)acetamide Chromen-2-one C7: Chloro; C4: Methyl; Acetamide at C2 Unspecified bioactivity (structural relevance)
N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide Benzo[d]thiazole C6: p-Tolyl; Acetamide at C2 Potent urease inhibition (IC50 < standard)
N-(3-Cyano-4-(4-methoxyphenyl)-5-oxopyrano[3,2-c]chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (6c ) Pyrano[3,2-c]chromene C2: Piperazine-acetamide; C4: 4-Methoxyphenyl Neuroprotective (AChE inhibition, IC50 = 1.12 µM)

Key Findings

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity, improving interactions with biological targets. For instance, the cyano group in 6a and 6b facilitates apoptosis in cancer cells by stabilizing interactions with pro-apoptotic proteins . Electron-donating groups (e.g., methoxy) improve solubility but may reduce potency. Compound 6b exhibits lower cytotoxicity than 6a, likely due to steric hindrance from the 4-methoxyphenyl group .

Heterocyclic Core Variations: Benzo[h]chromene vs. Pyrano[3,2-c]chromene: The pyrano derivative 6c () demonstrates superior acetylcholinesterase (AChE) inhibition compared to benzo[h]chromenes, attributed to the piperazine moiety enhancing blood-brain barrier penetration . Benzo[d]thiazole Acetamides: Compounds like N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide () exhibit urease inhibition via non-metallic active site binding, a mechanism distinct from chromene-based analogs .

Synthetic Methodologies :

  • Chromene-acetamides are typically synthesized via nucleophilic acyl substitution (e.g., acetic anhydride reflux) , whereas benzo[d]thiazole derivatives require Pd(0)-catalyzed C-C coupling for aryl group introduction .

Contradictions and Gaps: While 6-nitrochromen-3-yl acetamide () shares structural similarity with the target compound, its pharmacological profile remains underexplored .

Table 2: Comparative Pharmacokinetic and Physicochemical Properties

Property N-(6-Oxobenzo[c]chromen-2-yl)acetamide (Inferred) Compound 6a Compound 6c
Molecular Weight ~320–350 g/mol 370.40 g/mol ~450 g/mol
LogP (Lipophilicity) ~2.5–3.0 (moderate) 3.2 2.8
Solubility Low in water; moderate in DMSO Low in water Moderate in water
Key Bioactivity Hypothesized: Anticancer/neuroprotective Apoptosis induction AChE inhibition

Q & A

Q. What synthetic routes are commonly employed for N-(6-oxobenzo[c]chromen-2-yl)acetamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with chromenone core formation via condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions . Subsequent acetylation of the amino group is achieved using acetic anhydride in dry pyridine under reflux (3–5 hours), monitored by TLC. Key factors affecting yield include:
  • Temperature : Elevated temperatures (80–100°C) for condensation reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Purification : Recrystallization from dioxane or ethanol improves purity (typical yield: 55–70%) .

Q. Which spectroscopic techniques are critical for characterizing N-(6-oxobenzo[c]chromen-2-yl)acetamide, and what structural insights do they provide?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms acetamide formation (e.g., singlet at δ 2.35 ppm for CH₃ in acetyl group) and chromenone aromaticity (δ 6.8–8.2 ppm) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1719 cm⁻¹ for chromenone, ~1675 cm⁻¹ for acetamide) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 346.36 for related derivatives) .

Advanced Research Questions

Q. How can SHELXL be optimized for crystallographic refinement of N-(6-oxobenzo[c]chromen-2-yl)acetamide, particularly for disordered regions or hydrogen-bonding networks?

  • Methodological Answer :
  • Disorder handling : Use PART commands and restraints (e.g., DFIX, SIMU) to model split positions .
  • Hydrogen bonding : Apply ISOR restraints to thermal parameters for H-atoms involved in O–H···O/N interactions .
  • Validation : Cross-check with R₁ (>0.05) and wR₂ (>0.15) metrics and PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of chromenone acetamides, such as conflicting bioactivity data?

  • Methodological Answer :
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding modes to targets like COX-2 or topoisomerases .
  • Statistical modeling : Use multivariate analysis (e.g., PCA or PLS) to correlate substituent electronic effects (Hammett σ values) with IC₅₀ data .
  • Experimental validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. How do substituent electronic effects on the chromenone core influence nucleophilic substitution reactivity?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction rates (UV-Vis or HPLC) for chloro-substituted derivatives reacting with amines/thiols .
  • Hammett analysis : Plot log(k) vs. σ constants for substituents (e.g., -Cl σ = +0.23; -OCH₃ σ = -0.27) to quantify electronic effects .
  • Computational modeling : Calculate Fukui indices (Gaussian 09) to identify electrophilic centers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(6-oxobenzo[c]chromen-2-yl)acetamide
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